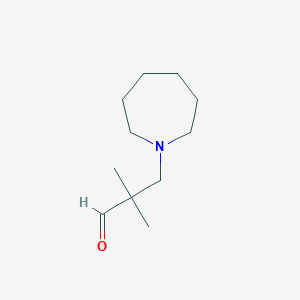

3-(Azepan-1-yl)-2,2-dimethylpropanal

描述

Contextualization within Amine- and Aldehyde-Containing Organic Compounds

3-(Azepan-1-yl)-2,2-dimethylpropanal is a bifunctional organic compound, characterized by the presence of both a tertiary amine and an aldehyde group. The tertiary amine is integrated into a seven-membered saturated heterocyclic ring known as azepane. The aldehyde group is part of a neopentyl aldehyde scaffold (2,2-dimethylpropanal).

The chemistry of such molecules is dictated by the interplay between these two functional groups. Aldehydes are well-known for the electrophilic nature of their carbonyl carbon, making them susceptible to nucleophilic attack. libretexts.org Amines, conversely, are nucleophilic and basic due to the lone pair of electrons on the nitrogen atom. In this compound, the azepane nitrogen acts as a tertiary amine.

Reactions involving both aldehydes and amines are fundamental in organic synthesis. For instance, primary and secondary amines react with aldehydes and ketones to form imines and enamines, respectively. oxfordsciencetrove.comlibretexts.org These reactions are crucial for constructing carbon-nitrogen bonds. While the tertiary amine in this compound cannot form an imine directly, its basicity can influence intramolecular or intermolecular reactions involving the aldehyde group. The steric hindrance provided by the 2,2-dimethyl substitution on the propanal chain can also significantly influence the reactivity of the adjacent aldehyde group. researchgate.net

Rationale for Research Focus on this compound

While specific research literature focusing exclusively on this compound is not extensive, the rationale for its investigation can be inferred from the significance of its constituent chemical scaffolds.

The Azepane Scaffold: The azepane ring is a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govbohrium.com This seven-membered nitrogen-containing heterocycle is a core component in numerous pharmacologically active compounds, including approved drugs and experimental therapeutic agents. lifechemicals.com Azepane derivatives exhibit a wide range of biological activities, such as anti-cancer, anti-tubercular, and anti-Alzheimer's properties. nih.gov The conformational flexibility of the azepane ring is often critical to its bioactivity, and substitution patterns can be used to lock in specific conformations to optimize binding to biological targets. lifechemicals.com More than 20 drugs approved by the FDA contain the azepane motif. nih.govbohrium.com

The 2,2-Dimethylpropanal Scaffold: The neopentyl aldehyde portion of the molecule introduces significant steric bulk near the aldehyde functional group. This structural feature is known to influence reaction kinetics and selectivity. For example, 2,2-dimethylpropanal (also known as pivalaldehyde) lacks alpha-hydrogens and thus undergoes the Cannizzaro reaction, a disproportionation reaction in the presence of a strong base. infinitylearn.comyoutube.com Furthermore, derivatives of 2,2-dimethylpropanal are utilized in various fields; for instance, certain 3-phenyl-2,2-dimethylpropanal derivatives are valued as fragrance chemicals. researchgate.netindustrialchemicals.gov.au

The combination of the pharmacologically significant azepane ring with the sterically defined neopentyl aldehyde moiety makes this compound a potentially valuable building block for synthesizing more complex molecules with tailored properties for medicinal chemistry or materials science.

Overview of Prior Related Chemical Scaffold Investigations

Research into the chemical scaffolds that constitute this compound provides a foundation for understanding its potential.

Azepane Derivatives: The pharmacological importance of the azepane ring has driven extensive research into its synthesis and functionalization. researchgate.netdntb.gov.ua Azepane-containing structures are found in natural products like (-)-balanol, an inhibitor of protein kinase. lifechemicals.com Synthetic azepane derivatives are present in marketed drugs such as Tolazamide (an anti-diabetic agent) and Azelastine (an antihistamine). lifechemicals.com The ongoing interest in this scaffold is highlighted by numerous reviews detailing its role in discovering new therapeutic agents and the development of novel synthetic methodologies to access diverse azepane-based structures. nih.govtandfonline.com Recent studies have also explored novel bicyclic azepane scaffolds for potential applications in treating central nervous system disorders. nih.gov

Neopentyl Aldehyde and Related Structures: The 2,2-dimethylpropanal scaffold and its derivatives have been the subject of various chemical investigations. Studies have explored the reactivity of pivalaldehyde in gas-phase reactions and its acid-catalyzed isomerization. ebi.ac.uk In the fragrance industry, related structures like 3-(4-ethylphenyl)-2,2-dimethylpropanal (B145890) (Floralozone) are synthesized and studied for their olfactory properties. industrialchemicals.gov.au The neopentyl structure is also a key component in the synthesis of neopentyl glycol, an important industrial chemical used in the production of polyesters, resins, and lubricants, prized for the high stability the neopentyl group imparts to the final products.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(azepan-1-yl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-11(2,10-13)9-12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKFJELKWCPRQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390163 | |

| Record name | 3-(azepan-1-yl)-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842971-09-9 | |

| Record name | 3-(azepan-1-yl)-2,2-dimethylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 Azepan 1 Yl 2,2 Dimethylpropanal

Historical and Current Synthetic Approaches to 3-(Azepan-1-yl)-2,2-dimethylpropanal

Traditional synthetic routes to compounds of this nature often rely on well-established name reactions, adapted for the specific substrates. Two primary strategies can be envisaged for the synthesis of this compound: a Mannich-type reaction and a reductive amination pathway.

A retrosynthetic analysis of the target molecule reveals two logical points for disconnection of the carbon-nitrogen bond.

Disconnection 1 (Mannich-type approach): A disconnection of the C-N bond suggests a Mannich-type reaction between isobutyraldehyde (B47883), formaldehyde (B43269), and azepane. This is a classic three-component reaction for the formation of β-amino carbonyl compounds. nih.gov

Disconnection 2 (Reductive amination approach): Alternatively, the C-N bond can be formed via reductive amination. This approach disconnects the molecule to azepane and a suitable aldehyde precursor, such as 3-hydroxy-2,2-dimethylpropanal, which would first be oxidized to the corresponding aldehyde, followed by reductive amination with azepane.

These two approaches represent the most direct and historically precedented methods for the synthesis of the target structure.

Mannich-Type Reaction:

The Mannich reaction provides a convergent and atom-economical route to this compound. The reaction proceeds via the formation of an Eschenmoser-like salt from azepane and formaldehyde, which then reacts with the enol or enolate of isobutyraldehyde.

Step 1: Formation of the Mannich reagent. Azepane is reacted with an aqueous solution of formaldehyde, typically in the presence of a weak acid, to form the corresponding iminium ion.

Step 2: Reaction with Isobutyraldehyde. Isobutyraldehyde is then added to the reaction mixture. The acidic conditions promote enolization of the isobutyraldehyde, which subsequently attacks the iminium ion.

Step 3: Work-up and Purification. The reaction is quenched with a base, and the product is extracted with an organic solvent. Purification is typically achieved through distillation or column chromatography.

A patent for a similar compound, 3-dimethylamino-2,2-dimethylpropanal, describes a process using isobutyraldehyde, dimethylamine, and formaldehyde at elevated temperatures and a controlled pH. google.com

Table 1: Hypothetical Reaction Conditions for Mannich-Type Synthesis

| Parameter | Condition |

| Reactants | Isobutyraldehyde, Paraformaldehyde, Azepane |

| Solvent | Ethanol/Water |

| Catalyst | Hydrochloric Acid |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Yield | 60-75% (projected) |

Reductive Amination Pathway:

This two-step approach involves the initial preparation of 3-hydroxy-2,2-dimethylpropanal, followed by its conversion to the target amine.

Step 1: Synthesis of 3-hydroxy-2,2-dimethylpropanal. This can be achieved through the crossed aldol (B89426) condensation of formaldehyde and isobutyraldehyde under basic conditions.

Step 2: Oxidation to 3-oxo-2,2-dimethylpropanal. The intermediate alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation.

Step 3: Reductive Amination. The resulting aldehyde is reacted with azepane in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. youtube.com

Table 2: Hypothetical Reaction Conditions for Reductive Amination Pathway

| Step | Reagents and Conditions |

| Aldol Condensation | Isobutyraldehyde, Formaldehyde, NaOH, Water, 0-5 °C |

| Oxidation | 3-hydroxy-2,2-dimethylpropanal, PCC, Dichloromethane, RT |

| Reductive Amination | 3-oxo-2,2-dimethylpropanal, Azepane, NaBH(OAc)₃, Dichloroethane, RT |

| Overall Yield | 45-60% (projected) |

Advanced Spectroscopic and Structural Elucidation of 3 Azepan 1 Yl 2,2 Dimethylpropanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-(Azepan-1-yl)-2,2-dimethylpropanal, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential for complete proton and carbon assignments and for gaining insight into its conformational dynamics.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Proton and Carbon Assignments

To definitively assign all proton and carbon signals of this compound, a suite of 2D NMR experiments would be utilized.

¹H-¹H Correlated Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the aldehyde proton and the methylene (B1212753) protons adjacent to it, as well as the coupling network within the azepane ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on their attached, and previously assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular fragments. For example, HMBC would show correlations from the methyl protons to the quaternary carbon and the adjacent methylene carbon, confirming the 2,2-dimethylpropanal moiety and its linkage to the azepane nitrogen.

Hypothetical ¹H and ¹³C NMR Data for this compound

The following table represents a hypothetical set of NMR assignments for the compound in a typical deuterated solvent like CDCl₃. These are estimated values based on known chemical shifts for similar functional groups.

| Atom Number | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

| 1 (CHO) | ~204.5 | ~9.6 | s | C2, C3 |

| 2 (C(CH₃)₂) | ~45.0 | - | - | C1, C3, CH₃ |

| 3 (CH₂) | ~70.0 | ~2.4 | s | C1, C2, C4, CH₃ |

| 4 (CH₂) | ~55.0 | ~2.6 | t | C3, C5, C8 |

| 5 (CH₂) | ~28.0 | ~1.6 | m | C4, C6 |

| 6 (CH₂) | ~27.0 | ~1.5 | m | C5, C7 |

| 7 (CH₂) | ~28.0 | ~1.6 | m | C6, C8 |

| 8 (CH₂) | ~55.0 | ~2.6 | t | C4, C7 |

| 9 (CH₃) | ~22.0 | ~1.1 | s | C2, C3 |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Conformational Analysis via NMR Spectroscopy

The azepane ring in this compound is a flexible seven-membered ring that can exist in multiple conformations, such as chair and boat forms. NMR spectroscopy can provide insights into these conformational preferences. copernicus.orgauremn.org.br

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts or the coalescence of signals, which can indicate the presence of different conformers in equilibrium. researchgate.net

Advanced Mass Spectrometric Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

HRMS would be used to determine the accurate mass of the molecular ion of this compound, which allows for the unambiguous determination of its elemental formula.

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways for amino aldehydes:

Alpha-cleavage: This is a common fragmentation pathway for amines and aldehydes. youtube.comjove.com For this compound, alpha-cleavage could occur on either side of the nitrogen atom, leading to the formation of a stable iminium ion. Cleavage of the C-C bond adjacent to the nitrogen would be a primary fragmentation route.

McLafferty Rearrangement: While less likely given the substitution pattern, if a gamma-hydrogen is available for abstraction by the carbonyl oxygen, a McLafferty rearrangement could occur. jove.com

Hypothetical Fragmentation Pattern for this compound

| m/z (Hypothetical) | Proposed Fragment Structure | Fragmentation Pathway |

| 197 | [M]⁺ | Molecular Ion |

| 168 | [M-CHO]⁺ | Loss of the formyl radical |

| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage leading to the azepanylmethyl cation |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the azepane ring |

Note: This table is a hypothetical representation of a plausible fragmentation pattern and is not based on experimental data.

Isotopic Labeling Studies via Mass Spectrometry

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the fate of the molecule or to aid in the elucidation of reaction mechanisms and fragmentation pathways. For this compound, deuterium (B1214612) labeling could be employed. For instance, replacing the aldehyde proton with deuterium would result in a molecular ion peak at M+1. Observing the deuterium label in the fragment ions would confirm the proposed fragmentation pathways.

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov To perform this analysis on this compound, a single crystal of high quality would need to be grown.

If successful, the X-ray diffraction experiment would provide precise information on:

Bond lengths and angles.

The conformation of the molecule in the crystal lattice.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.

The aldehyde functionality of this compound could be derivatized to facilitate crystallization. For example, conversion to an oxime or a hydrazone could introduce hydrogen bonding capabilities that promote the formation of well-ordered crystals suitable for X-ray diffraction analysis. The resulting crystal structure would provide invaluable data to validate and complement the findings from NMR-based conformational analysis.

Single-Crystal Diffraction for Absolute Configuration Determination

There is no publicly available scientific literature reporting the single-crystal X-ray diffraction analysis of this compound. Consequently, its absolute configuration has not been determined through this definitive method. For a chiral molecule, single-crystal X-ray diffraction is the gold standard for unambiguously assigning the three-dimensional arrangement of its atoms. The lack of such a study for this compound means that its crystallographic parameters, such as unit cell dimensions, space group, and detailed intramolecular geometry in the solid state, remain uncharacterized.

Solid-State Structural Peculiarities

In the absence of single-crystal X-ray diffraction or solid-state NMR studies, there is no available information regarding the solid-state structural peculiarities of this compound. Aspects such as crystal packing, intermolecular interactions (e.g., hydrogen bonding, van der Waals forces), and polymorphism have not been investigated or reported in the peer-reviewed scientific literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

A detailed experimental and theoretical investigation of the vibrational spectroscopy (both infrared and Raman) of this compound is not available in published research. While one could predict the expected vibrational modes based on its functional groups (aldehyde C=O stretch, C-H stretches and bends, C-N stretch), experimentally recorded and assigned spectra have not been reported. Such data would be crucial for confirming its molecular structure and providing insights into its conformational properties.

Table 1: Predicted IR Absorption Regions for Major Functional Groups in this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Aldehyde C-H | ~2850 and ~2750 | C-H Stretch |

| Alkyl C-H | ~2960-2850 | C-H Stretch |

| Aldehyde C=O | ~1740-1720 | C=O Stretch |

Note: This table is based on general, well-established correlations for organic functional groups and does not represent experimentally determined data for this compound.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization

There are no published studies on the chiroptical properties of this compound. Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful for determining the absolute configuration of chiral molecules in solution. However, as the molecule itself is not chiral (it lacks a stereocenter), these techniques are not applicable for its stereochemical characterization. The carbon atom alpha to the aldehyde group is quaternary and thus not a stereocenter.

Investigations into the Reactivity and Chemical Transformations of 3 Azepan 1 Yl 2,2 Dimethylpropanal

Elucidation of Reaction Mechanisms Involving the Aldehyde Functionality

The aldehyde group is a key site for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Aldehydes are highly susceptible to nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon. In the case of 3-(Azepan-1-yl)-2,2-dimethylpropanal, the approach of nucleophiles is sterically hindered by the adjacent quaternary carbon bearing two methyl groups. Despite this hindrance, reactions with potent nucleophiles are expected to proceed.

Key nucleophilic addition reactions include:

Grignard Reactions: Addition of Grignard reagents (R-MgX) would lead to the formation of a secondary alcohol upon acidic workup.

Cyanohydrin Formation: Reaction with a cyanide source, typically in the presence of acid, would yield a cyanohydrin, a molecule containing a hydroxyl and a nitrile group on the same carbon. britannica.com

Wittig Reaction: The Wittig reaction, involving a phosphorus ylide, would replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene. britannica.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be converted to an acetal, which can serve as a protecting group for the carbonyl functionality.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated to yield the final alcohol product or undergoes further reaction.

Table 1: Predicted Products of Nucleophilic Addition Reactions

| Nucleophile/Reagent | Product Type |

|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |

| Sodium Cyanide / Acid | Cyanohydrin |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene |

The structure of this compound, specifically the absence of α-hydrogens on the carbon adjacent to the carbonyl group, precludes it from acting as the nucleophilic enolate component in a traditional self-aldol condensation. ncert.nic.in However, it can readily serve as the electrophilic partner in several related reactions:

Crossed Aldol (B89426) (Claisen-Schmidt) Condensation: It can react with another aldehyde or ketone that possesses α-hydrogens (an enolizable carbonyl compound) in the presence of a base. The enolate of the second carbonyl compound attacks the electrophilic carbonyl carbon of this compound.

Cannizzaro Reaction: In the presence of a strong base (like concentrated sodium hydroxide), aldehydes lacking α-hydrogens undergo a disproportionation reaction. britannica.com In this process, one molecule of the aldehyde is reduced to the corresponding primary alcohol, 3-(azepan-1-yl)-2,2-dimethylpropan-1-ol, while a second molecule is oxidized to the corresponding carboxylate salt, sodium 3-(azepan-1-yl)-2,2-dimethylpropanoate. britannica.com

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. britannica.com

Oxidation: Standard oxidizing agents can convert the aldehyde to 3-(azepan-1-yl)-2,2-dimethylpropanoic acid. However, the presence of the tertiary amine in the azepane ring presents a potential complication, as tertiary amines themselves can be oxidized to N-oxides, particularly with reagents like hydrogen peroxide or peroxy acids. tandfonline.comtandfonline.comadhesivesmag.com Selective oxidation of the aldehyde without affecting the amine would require careful selection of reagents, such as Tollens' reagent (silver nitrate (B79036) in ammonia (B1221849) solution) or Fehling's solution, although the steric hindrance might slow these reactions.

Reduction: A variety of reducing agents can transform the aldehyde into the corresponding primary alcohol, 3-(azepan-1-yl)-2,2-dimethylpropan-1-ol.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.orgchemguide.co.uk NaBH₄ is a milder reagent and is generally preferred for its compatibility with a wider range of solvents and functional groups. libretexts.org

Catalytic Hydrogenation: The aldehyde can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). britannica.com

Deoxygenation: The complete reduction of the carbonyl group to a methylene (B1212753) group (an alkane) can be achieved through methods like the Wolff-Kishner (hydrazine and base) or Clemmensen (zinc amalgam and acid) reductions. organic-chemistry.orglibretexts.org The choice between these would depend on the stability of the azepane ring to the acidic or basic conditions required.

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | Tollens' Reagent, KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction to Alcohol | NaBH₄, LiAlH₄, H₂/Pd | Primary Alcohol |

Transformations Involving the Azepane Moiety and Nitrogen Atom

The nucleophilic and basic nature of the tertiary nitrogen atom in the azepane ring allows for several key transformations.

N-Alkylation: As a tertiary amine, the nitrogen atom can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction introduces a positive charge on the nitrogen atom and attaches a new alkyl group. Quaternization can significantly alter the physical and chemical properties of the molecule.

N-Acylation: While direct acylation of tertiary amines is not typically a productive pathway, reactions can occur under specific conditions. For instance, reaction with acylating agents can lead to the formation of iminium ions through intermediate N-acylammonium salts, which can then be intercepted by nucleophiles. acs.org This provides a route to functionalize the carbon atoms alpha to the nitrogen within the azepane ring. acs.org

Table 3: Reactions at the Azepane Nitrogen

| Reagent Type | Reaction | Product |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | Quaternary Ammonium Salt |

For a simple, saturated heterocyclic amine like the azepane moiety in this compound, ring-opening or ring-expansion reactions are not common under standard laboratory conditions. Such transformations typically require the presence of specific activating groups or proceed through high-energy intermediates. While methods exist for the synthesis of azepanes via ring expansion of smaller heterocycles, the reverse process for an unsubstituted, saturated azepane ring is not a facile or general reaction. nih.govresearchgate.net Therefore, this pathway is not considered a relevant or probable transformation for this particular compound under typical reaction scenarios.

Functionalization and Derivatization Strategies

The chemical reactivity of this compound is largely dictated by the aldehyde functional group, which is susceptible to nucleophilic attack. However, the steric hindrance imposed by the adjacent gem-dimethyl groups significantly influences the accessibility of the carbonyl carbon. The presence of the azepane ring, a tertiary amine, introduces a basic site that can participate in catalysis or other intramolecular interactions. Functionalization and derivatization strategies primarily target the aldehyde moiety, leveraging its electrophilicity to form new carbon-heteroatom and carbon-carbon bonds.

Formation of Imines and Enamines

The reaction of aldehydes with primary or secondary amines to form imines and enamines, respectively, is a fundamental transformation in organic chemistry. In the case of this compound, the steric bulk of the neopentyl-like framework presents a notable challenge to these condensation reactions.

Imines: The formation of imines (Schiff bases) involves the reaction with primary amines. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate followed by dehydration. libretexts.orglumenlearning.com For sterically hindered aldehydes such as 2,2-dimethylpropanal (pivaldehyde), the formation of imines can be sluggish. nih.gov The rate of imine formation is generally highest at a pH of around 5. lumenlearning.comlibretexts.orglibretexts.org At lower pH, the amine nucleophile is protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.comlibretexts.orglibretexts.org It is expected that this compound would follow a similar reactivity pattern, likely requiring optimized conditions, such as the use of dehydrating agents or azeotropic removal of water, to drive the equilibrium towards the imine product.

Enamines: Enamines are formed from the reaction of aldehydes with secondary amines. Due to the absence of a second proton on the nitrogen in the intermediate iminium ion, a proton is instead removed from an adjacent carbon atom to form the C=C double bond of the enamine. libretexts.org The formation of enamines from sterically hindered aldehydes is thermodynamically less favorable compared to those from less hindered aldehydes. nih.gov However, mild and rapid methods for the formation of aldehyde enamines, even from hindered aldehydes, have been developed, often employing dehydrating agents like molecular sieves at low temperatures. scholaris.ca Given that the azepane moiety in the target molecule is a secondary amine that has already formed a tertiary amine by substitution, it is the reaction with an external secondary amine that would lead to an enamine. The internal azepane nitrogen cannot form an enamine with the aldehyde. The steric hindrance around the aldehyde group in this compound would likely necessitate such optimized conditions for efficient enamine formation.

The general mechanism for imine and enamine formation is presented below:

A general representation of the acid-catalyzed formation of an imine from a primary amine and an enamine from a secondary amine with an aldehyde.

| Reactant Type | Product | Key Mechanistic Steps | Influence of Steric Hindrance |

| Primary Amine | Imine (Schiff Base) | Nucleophilic attack, proton transfer, dehydration | Slower reaction rates, may require forcing conditions |

| Secondary Amine | Enamine | Nucleophilic attack, proton transfer, iminium ion formation, deprotonation from α-carbon | Less favorable thermodynamically, requires optimized conditions |

Synthesis of Complex Scaffolds Utilizing this compound as a Synthon

While specific examples utilizing this compound as a synthon are not prevalent in the literature, its structural motifs suggest potential applications in the synthesis of complex heterocyclic scaffolds. Aldehydes are versatile building blocks in multicomponent reactions and cascade sequences. The presence of the tertiary amine in the molecule could allow it to act as an internal base or nucleophile, facilitating intramolecular reactions.

One can envision the in situ formation of an enamine from this compound, which could then participate as a nucleophile in various reactions. Enamines are known to react with a range of electrophiles, including alkyl halides and Michael acceptors, in what is known as the Stork enamine alkylation. masterorganicchemistry.com

A plausible synthetic utility would be in reactions analogous to the Mannich reaction. The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound to form a β-amino carbonyl compound. youtube.com In a variation, a pre-formed enamine can react with an iminium ion. The aldehyde functionality of this compound could react with an external amine to form an iminium ion, which could then be attacked by an enol or enolate.

Furthermore, the aldehyde group is a key functional handle for the construction of various heterocyclic systems. nih.gov For instance, it can participate in condensation reactions with dinucleophiles to form rings. The specific steric and electronic properties of this compound would likely influence the stereochemical outcome of such cyclization reactions.

| Reaction Type | Potential Role of the Synthon | Resulting Scaffold |

| Enamine-based Alkylation | Source of a sterically hindered enamine | α-Substituted aldehyde derivatives |

| Mannich-type Reactions | Aldehyde component for iminium ion formation | β-Amino carbonyl compounds |

| Heterocycle Synthesis | Electrophilic partner in condensation reactions | Azepane-substituted heterocycles |

Reaction Kinetics and Thermodynamics of this compound Transformations

Reaction Kinetics: The rate of reactions at the carbonyl carbon of this compound is expected to be significantly lower than that of less sterically hindered aldehydes. The gem-dimethyl group adjacent to the aldehyde functionality sterically shields the electrophilic carbon from the approach of nucleophiles.

Thermodynamics: The thermodynamics of imine and enamine formation are governed by the equilibrium between the reactants and products. The formation of water as a byproduct means that its removal can drive the reaction to completion. youtube.com

In the context of dynamic covalent chemistry, imine formation is a reversible process that operates under thermodynamic control, allowing for the eventual formation of the most stable product. nih.gov For a sterically hindered aldehyde like this compound, the position of the equilibrium for imine or enamine formation will be influenced by the structure of the reacting amine and the reaction conditions.

| Transformation | Expected Kinetic Profile | Expected Thermodynamic Profile |

| Imine Formation | Slower than unhindered aldehydes; pH-dependent rate with a maximum in weakly acidic media. | Equilibrium process; driven forward by removal of water. |

| Enamine Formation | Likely slower than imine formation due to steric hindrance. | Thermodynamically less favorable for α-branched aldehydes; equilibrium can be shifted by reaction conditions. |

Theoretical and Computational Studies on 3 Azepan 1 Yl 2,2 Dimethylpropanal

Quantum Chemical Calculations on the Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 3-(Azepan-1-yl)-2,2-dimethylpropanal, these calculations would reveal how electrons are distributed and how the molecule might interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would identify the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. No specific HOMO, LUMO, or energy gap values have been reported for this compound.

Charge Distribution and Electrostatic Potential Maps

Analysis of charge distribution would illustrate how electron density is shared across the atoms of this compound. An electrostatic potential (ESP) map would visually represent the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. This information is critical for predicting how the molecule would interact with other polar molecules or ions. However, no such maps or specific charge distribution data are available for this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is used to determine the preferred three-dimensional shapes of a molecule (its conformers) and the energy associated with them. The flexible nature of the azepane ring and the propanal chain in this compound suggests it can adopt multiple conformations.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to explore the potential energy surface of a molecule and identify its stable conformers. mdpi.com MD simulations, in particular, can model the dynamic behavior of the molecule over time, providing insights into its flexibility and conformational transitions. semanticscholar.org Such simulations would be necessary to understand the structural dynamics of this compound, but no studies have been published.

Density Functional Theory (DFT) Calculations for Stable Conformations

Density Functional Theory (DFT) is a quantum mechanical method that can be used to accurately calculate the energies of different molecular conformations. researchgate.net By performing DFT calculations on various potential structures of this compound, researchers could identify the most stable (lowest energy) conformers and the energy barriers between them. This information is essential for understanding the molecule's structural preferences, but the relevant calculations have not been reported.

In Silico Prediction of Reactivity and Reaction Pathways

In silico (computer-based) methods can predict a molecule's reactivity and potential reaction pathways without the need for laboratory experiments. These predictions are often based on the electronic and structural information obtained from quantum chemical calculations. For this compound, these methods could be used to predict its susceptibility to nucleophilic or electrophilic attack, its metabolic fate, or its potential to undergo specific types of chemical reactions. However, no such predictive studies for this specific compound are currently available in the scientific literature.

Transition State Analysis

No specific transition state analyses for reactions involving this compound have been reported in the scientific literature.

Transition state analysis is a computational method used to study the energy barrier of a chemical reaction. It involves locating the transition state, which is the highest energy point along the reaction pathway that connects reactants to products. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. For a compound like this compound, such analysis could theoretically be applied to understand its synthesis, degradation, or metabolic pathways. However, no such studies have been published.

Reaction Coordinate Mapping

There is no available research that maps the reaction coordinates for any transformation of this compound.

Reaction coordinate mapping, often performed in conjunction with transition state analysis, illustrates the energy profile of a reaction as it progresses from reactants to products. This mapping provides a detailed view of the energetic changes throughout the transformation, including the identification of intermediates and transition states. While this is a common computational practice in organic chemistry, specific energy profiles for reactions involving this compound are not documented.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Specific QSAR or QSPR models for this compound are not available. However, the principles of QSAR/QSPR modeling are applicable to broader classes of compounds that share structural similarities, such as aliphatic aldehydes and cyclic amines.

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are widely used in drug discovery and environmental science to predict the characteristics of new or untested compounds.

For a broader class of aliphatic amines or aldehydes, QSAR models have been developed to predict toxicological endpoints. nih.govresearchgate.net These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as hydrophobicity (logP), electronic properties, and steric factors. For example, the toxicity of some aliphatic amines has been correlated with their 1-octanol/water partition coefficient (log KOW). nih.gov Similarly, QSAR models for aliphatic aldehydes have been created to predict their aquatic toxicity. researchgate.net

Exploration of 3 Azepan 1 Yl 2,2 Dimethylpropanal As a Synthetic Precursor and Building Block

Application in the Synthesis of Novel Heterocyclic Compounds

The presence of both an aldehyde and a tertiary amine within the same molecule makes 3-(azepan-1-yl)-2,2-dimethylpropanal a promising precursor for the synthesis of novel heterocyclic compounds. The aldehyde functionality can participate in a wide array of classical and modern cyclization strategies. For instance, it can react with binucleophilic reagents to form a variety of heterocyclic rings.

One potential application is in multicomponent reactions, which are efficient processes for generating molecular complexity in a single step. The aldehyde group can react with an amine and a third component, such as an isocyanide or a β-dicarbonyl compound, to construct complex heterocyclic scaffolds. The bulky azepane and gem-dimethyl groups would likely impart specific steric biases, potentially leading to high diastereoselectivity in the formation of new stereocenters.

Furthermore, the aldehyde can be transformed into other reactive functional groups to facilitate different types of cyclizations. For example, oxidation to the corresponding carboxylic acid would enable the synthesis of lactams, while reduction to an alcohol followed by conversion to a leaving group could be a pathway to various nitrogen-containing heterocycles through intramolecular substitution by the azepane nitrogen or an externally introduced nucleophile.

The inherent structure of this compound also lends itself to intramolecular reactions. For example, under specific conditions, the enol or enolate of the aldehyde could potentially undergo reactions involving the azepane ring or substituents, although this would require activation of the α-position, which is sterically hindered.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent(s) | Potential Heterocycle(s) | Reaction Type |

| Binucleophile (e.g., hydrazine, hydroxylamine) | Pyrazolidines, Oxazolidines | Condensation/Cyclization |

| Amine, Isocyanide | Imidazoles, related azoles | Ugi-type Multicomponent Reaction |

| β-Dicarbonyl compound, Amine | Dihydropyridines | Hantzsch-type Synthesis |

| Intramolecular cyclization precursors | Azabicycles, Spirocycles | Various |

Utilization in the Construction of Complex Natural Product Analogs for Research

The synthesis of natural product analogs is a crucial aspect of medicinal chemistry and chemical biology, allowing for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The neopentyl scaffold, present in this compound, is a structural feature found in some natural products and is known to enhance metabolic stability due to the absence of α-hydrogens susceptible to oxidative metabolism. mdpi.com

The aldehyde functionality serves as a handle for introducing the 3-(azepan-1-yl)-2,2-dimethylpropyl moiety into larger, more complex molecules. Standard carbon-carbon bond-forming reactions such as aldol (B89426) additions, Wittig reactions, and Grignard additions can be employed to elaborate the aldehyde into a variety of side chains. These transformations would allow for the systematic modification of a lead natural product, replacing a specific substructure with the bulky, aminofunctionalized neopentyl group.

For example, in the context of peptide mimics, the this compound unit could be incorporated to introduce a constrained, non-natural amino acid-like residue. The gem-dimethyl group would restrict conformational flexibility, which can be advantageous in designing potent and selective ligands.

Development of Libraries of New Chemical Entities (NCEs) Derived from this compound

Combinatorial chemistry and the generation of compound libraries are powerful tools for drug discovery, enabling the rapid synthesis and screening of a large number of compounds to identify new hits. nih.gov this compound is an attractive starting point for the creation of focused chemical libraries due to its potential for diversification at multiple points.

The aldehyde group is a versatile functional handle for a multitude of reactions suitable for library synthesis. For instance, reductive amination with a diverse set of primary and secondary amines would yield a library of 3-(azepan-1-yl)-2,2-dimethylpropylamines. Similarly, reaction with a variety of Grignard reagents or other organometallic nucleophiles would generate a library of secondary alcohols.

Further diversification could be achieved by modifying the azepane ring. While challenging, ring-opening and subsequent functionalization or ring-transformation reactions could be envisioned. More practically, if the azepane ring were introduced in the synthesis of the propanal derivative, using a variety of cyclic amines would lead to a library of analogs with different ring sizes and heteroatom substitutions.

The principles of diversity-oriented synthesis could be applied, where the initial scaffold of this compound is elaborated through a series of branching reaction pathways to generate structurally diverse and complex molecules. nih.gov

Table 2: Exemplary Library Generation from this compound

| Reaction Type | Diverse Reagents | Resulting Library |

| Reductive Amination | Primary/Secondary Amines | Substituted Amines |

| Grignard Addition | Organomagnesium Halides | Secondary Alcohols |

| Wittig Reaction | Phosphonium Ylides | Alkenes |

| Aldol Condensation | Ketones/Aldehydes | α,β-Unsaturated Aldehydes |

Role as a Chiral Auxiliary or Ligand Precursor (if prepared enantiomerically pure)

Should this compound be prepared in an enantiomerically pure form, it could potentially serve as a chiral auxiliary or a precursor to chiral ligands for asymmetric catalysis. Chiral aldehydes, particularly α,α-disubstituted aldehydes, are valuable building blocks in asymmetric synthesis. nih.govacs.org

As a chiral auxiliary, the enantiopure compound could be attached to a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. The steric bulk of the neopentyl group and the defined stereochemistry at the α-position (if present) could create a highly effective chiral environment. After the desired stereoselective transformation, the auxiliary could be cleaved and potentially recovered.

More promising is its potential as a precursor for chiral ligands. The aldehyde can be converted into various functionalities that can coordinate to metal centers. For example, reduction to the alcohol and subsequent derivatization could lead to chiral amino-alcohol ligands. Conversion of the aldehyde to a phosphine (B1218219) or an oxazoline (B21484) group would open up possibilities for a wide range of chiral ligands. The presence of the azepane nitrogen provides an additional coordination site, making bidentate ligands accessible. The rigidity and steric hindrance provided by the 2,2-dimethylpropyl backbone could be beneficial for inducing high enantioselectivity in metal-catalyzed reactions. The development of such ligands would be a significant contribution to the field of asymmetric synthesis. nih.gov

Mechanistic Investigations of 3 Azepan 1 Yl 2,2 Dimethylpropanal in Model Biological Systems in Vitro

Study of Molecular Interactions with Biomimetic Systems (e.g., Lipids, Micelles, DNA/RNA models)

To understand how 3-(Azepan-1-yl)-2,2-dimethylpropanal might interact with cellular barriers and components, its interactions with biomimetic systems would be investigated. These models mimic the cellular environment and provide insights into the compound's physicochemical properties.

Lipid Bilayer Interactions: Studies using artificial lipid bilayers, such as liposomes or supported lipid bilayers, would be essential. Techniques like differential scanning calorimetry (DSC) could reveal if the compound alters the phase transition temperature of lipids, indicating insertion into the membrane. Fluorescence spectroscopy, using probes that are sensitive to the membrane environment, could further elucidate the depth of penetration and the effect on membrane fluidity.

Micelle Interactions: The interaction with micelles, which are simpler models for the hydrophobic core of membranes and protein pockets, would be assessed. Nuclear Magnetic Resonance (NMR) spectroscopy could determine the partitioning of the compound between the aqueous phase and the micellar environment, providing a partition coefficient.

DNA/RNA Model Interactions: To assess any potential for nucleic acid interaction, studies using model DNA or RNA structures would be conducted. Techniques such as circular dichroism (CD) spectroscopy could indicate changes in the secondary structure of DNA/RNA upon binding of the compound. Isothermal titration calorimetry (ITC) would be employed to determine the binding affinity and thermodynamics of any interaction.

| Biomimetic System | Experimental Technique | Potential Findings |

| Liposomes | Differential Scanning Calorimetry (DSC) | Alteration of lipid phase transition |

| Supported Lipid Bilayers | Fluorescence Spectroscopy | Depth of membrane penetration, effect on fluidity |

| Micelles | Nuclear Magnetic Resonance (NMR) | Partition coefficient |

| Model DNA/RNA | Circular Dichroism (CD) Spectroscopy | Changes in nucleic acid secondary structure |

| Model DNA/RNA | Isothermal Titration Calorimetry (ITC) | Binding affinity and thermodynamics |

Investigation of Enzyme-Substrate/Inhibitor Interactions using this compound (In Vitro)

The potential for this compound to act as an enzyme substrate or inhibitor would be a critical area of investigation.

Enzyme Inhibition Assays: A panel of key metabolic enzymes, such as cytochrome P450 isoforms, would be tested. By measuring the rate of a known enzymatic reaction in the presence and absence of the compound, its inhibitory potential (IC50 value) could be determined. Further kinetic studies would elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Substrate Potential: To determine if the compound is a substrate for any enzymes, it would be incubated with liver microsomes or specific recombinant enzymes. The disappearance of the parent compound and the appearance of metabolites would be monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS).

| Interaction Type | Experimental Approach | Key Parameters Measured |

| Enzyme Inhibition | Enzyme kinetic assays | IC50, Ki, mechanism of inhibition |

| Enzyme Substrate | Incubation with microsomes/enzymes | Rate of metabolism, metabolite identification |

Cellular Uptake and Intracellular Localization Studies in Model Cell Lines (In Vitro, Mechanistic Focus)

Understanding how this compound enters cells and where it localizes is fundamental to understanding its potential biological activity.

Cellular Uptake Mechanisms: Using a suitable model cell line (e.g., HeLa, HEK293), the rate of uptake of the compound would be measured. To distinguish between passive diffusion and active transport, experiments would be conducted at different temperatures and in the presence of metabolic inhibitors. Competition assays with known substrates of transporters would help identify specific transporters involved.

Intracellular Localization: Confocal microscopy would be a key technique to visualize the subcellular distribution of the compound, which would likely require fluorescently labeling the molecule. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes) would provide a detailed map of its intracellular fate.

| Research Question | Technique | Expected Outcome |

| Mechanism of cellular entry | Uptake assays with inhibitors | Differentiation between passive and active transport |

| Subcellular distribution | Confocal microscopy | Visualization of localization in specific organelles |

Elucidation of Specific Receptor Binding Mechanisms (In Vitro, at a molecular level)

If the compound is hypothesized to act via a specific receptor, detailed binding studies would be performed.

Receptor Binding Assays: Using cell membranes or purified receptors, radioligand binding assays would be conducted. These experiments would determine the binding affinity (Kd) of this compound for its target receptor by measuring its ability to displace a known radiolabeled ligand.

Molecular Modeling: In conjunction with experimental data, computational docking studies could predict the binding mode of the compound within the receptor's binding pocket. This would provide insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the compound-receptor complex.

| Aspect of Binding | Method | Information Gained |

| Binding Affinity | Radioligand Binding Assay | Dissociation constant (Kd) |

| Binding Mode | Computational Docking | Putative orientation and key interactions in the binding site |

Influence on Specific Biochemical Pathways and Signaling Cascades (In Vitro, Mechanistic Focus)

To understand the functional consequences of any molecular interactions, the effect of this compound on specific biochemical pathways would be examined.

Signaling Pathway Analysis: Following treatment of model cells with the compound, changes in the phosphorylation state of key signaling proteins (e.g., kinases in the MAPK pathway) would be analyzed using Western blotting.

Gene Expression Analysis: To assess broader effects on cellular function, changes in gene expression would be measured using quantitative real-time PCR (qPCR) for specific target genes or microarray/RNA-seq for a global transcriptomic analysis. This would reveal which cellular programs are activated or repressed by the compound.

| Cellular Process | Experimental Technique | Potential Data |

| Cell Signaling | Western Blotting | Changes in protein phosphorylation |

| Gene Expression | qPCR, RNA-seq | Up- or down-regulation of specific genes |

Future Research Directions and Unexplored Potential of 3 Azepan 1 Yl 2,2 Dimethylpropanal

Unexplored Synthetic Routes and Methodologies

The synthesis of β-amino aldehydes can be approached through various established methods, yet the specific application and optimization of these routes for 3-(Azepan-1-yl)-2,2-dimethylpropanal remain largely unexplored. Future investigations could focus on the following areas:

Mannich-Type Reactions: One of the most common methods for synthesizing β-amino carbonyl compounds is the Mannich reaction. researchgate.net A systematic exploration of one-pot, three-component Mannich reactions involving isobutyraldehyde (B47883), formaldehyde (B43269), and azepane could be undertaken. researchgate.net Research into various catalysts, including organocatalysts like thiamine (B1217682) hydrochloride, could lead to more efficient and environmentally friendly synthetic protocols. researchgate.net

Alternative Synthetic Pathways: Beyond traditional methods, alternative routes such as the Strecker synthesis, which involves the reaction of aldehydes, ammonia (B1221849), and cyanide, could be adapted. acs.org Investigating formose-like reactions involving aldehydes and ammonia could also provide novel pathways to this and related amino aldehydes. acs.orgacs.org Furthermore, solid-phase synthesis techniques could be developed, where an amino acid derivative is anchored to a solid support, allowing for subsequent chemical transformations to yield the desired aldehyde. nih.gov

Biocatalytic Synthesis: The use of enzymes in chemical synthesis offers high selectivity and mild reaction conditions. The potential of amine oxidases for the conversion of corresponding primary amines to aldehydes is an area ripe for exploration. mdpi.com A biocatalytic approach could offer a green and efficient route to this compound.

A comparative analysis of potential synthetic routes is presented in the table below:

| Synthetic Route | Potential Advantages | Key Research Focus | Relevant Compounds for Comparison |

|---|---|---|---|

| Mannich Reaction | One-pot synthesis, atom economy | Catalyst screening, reaction optimization | β-amino ketones, 1,3-diaryl-3-arylamino-propan-1-ones |

| Strecker Synthesis | Well-established, versatile | Adaptation for β-amino aldehyde synthesis | α-aminonitriles, α-amino acids |

| Solid-Phase Synthesis | High throughput, ease of purification | Linker strategies, cleavage conditions | Chiral alpha-amino aldehydes |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering | Various aliphatic and aromatic aldehydes |

Potential for Advanced Materials Science Applications (e.g., polymerization initiator, functional monomer)

The unique structure of this compound suggests its potential utility in materials science. The aldehyde group is highly reactive and can participate in various polymerization and modification reactions. researchgate.netnih.govsigmaaldrich.com

Polymerization Initiator: Azo compounds are well-known radical polymerization initiators. fujifilm.com While not an azo compound itself, the tertiary amine functionality of this compound could potentially act as a co-initiator in certain polymerization systems, particularly in photopolymerization. tcichemicals.com Research into its ability to initiate or accelerate polymerization reactions could open up new applications in coatings, adhesives, and dental materials. tcichemicals.com

Functional Monomer: The aldehyde group can be used to synthesize a variety of polymers, including polyesters and polyurethanes. mdpi.com The presence of both the reactive aldehyde and the bulky, flexible azepane ring makes this compound an interesting candidate as a functional monomer. Its incorporation into polymer chains could impart unique properties such as altered solubility, thermal stability, and mechanical behavior.

| Potential Application | Relevant Functional Group | Area of Investigation | Example Polymer Classes |

| Polymerization Initiator | Tertiary Amine (Azepane) | Co-initiation in photopolymerization | Acrylic resins |

| Functional Monomer | Aldehyde | Synthesis of novel polymers | Polyesters, Polyurethanes |

Integration into Chemoinformatic Databases and Predictive Models

Chemoinformatic databases are crucial resources for modern drug discovery and materials science. neovarsity.org The inclusion of novel compounds like this compound into these databases is essential for expanding the chemical space available for virtual screening and predictive modeling.

Database Curation: Ensuring that the chemical structure, properties, and any available bioactivity data for this compound are accurately curated and deposited into public databases such as PubChem, ChEMBL, and ChemSpider is a fundamental first step. neovarsity.orgsemanticscholar.orgoup.comlibretexts.orgebi.ac.uk

Predictive Modeling: The structural features of this compound can be used to train and validate predictive models for various properties, including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, bioactivity, and material properties. The development of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models incorporating data from this and related compounds would be a valuable research direction.

A summary of key chemoinformatic databases and their relevance is provided below:

| Database | Primary Function | Relevance to this compound |

|---|---|---|

| PubChem | Public repository of small molecules and their biological activities. libretexts.org | Deposition of structure, identifiers, and computed properties. |

| ChEMBL | Database of bioactive molecules with drug-like properties. ebi.ac.uk | Integration of any future bioactivity data. |

| ChemSpider | Free chemical structure database. libretexts.org | Cross-referencing and data integration. |

| ZINC | Database of commercially available compounds for virtual screening. semanticscholar.org | Inclusion for virtual screening campaigns. |

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of this compound can best be realized through collaborative and interdisciplinary research.

Synthetic and Computational Chemistry: Collaboration between synthetic organic chemists and computational chemists could lead to the rational design of more efficient synthetic routes and the prediction of the compound's properties and potential applications.

Materials Science and Polymer Chemistry: Joint efforts between materials scientists and polymer chemists would be crucial for exploring its use as a polymerization initiator or functional monomer and for characterizing the resulting materials.

Chemical Biology and Medicinal Chemistry: Should initial screenings indicate any biological activity, collaborations with chemical biologists and medicinal chemists would be essential to explore its potential as a scaffold for drug discovery. The α-amino carbonyl motif is present in a number of medicinal agents and natural products, making this an intriguing possibility. acs.org

常见问题

Q. Table 1: Example Syntheses

| Compound | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 3-(2-Bromophenoxy)-2,2-dimethylpropanal | 75 | Pd(OAc)₂, K₂CO₃, DMF, 80°C | |

| 3-(2-Bromo-3-methoxyphenoxy)-2,2-dimethylpropanal | 68 | Continuous flow, 120°C, 2 h |

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 9.71 ppm for aldehyde protons in CDCl₃) confirm structural integrity and regioselectivity .

- Mass Spectrometry : UHPLC-ESI-MS/MS with derivatization agents (e.g., 5-AIQC) enhances sensitivity for low-concentration aldehyde detection .

- Chromatography : HPLC with flame ionization detection (FID) monitors reaction progress and purity, using pivaldehyde analogs as references .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods due to volatile aldehyde emissions.

- PPE : Nitrile gloves and goggles to avoid skin/eye contact (similar to 3-hydroxy-2,2-dimethylpropanal safety guidelines) .

- First Aid : Immediate rinsing with water for exposure; consult a physician if ingested .

Advanced: How can reaction conditions be optimized to improve yield in catalytic intramolecular arylation of 2,2-dimethylpropanal derivatives?

Answer:

Key variables include:

Catalyst Loading : Reduce Pd(OAc)₂ from 5 mol% to 2 mol% to minimize cost without sacrificing yield .

Solvent Selection : Replace DMF with DMAc for higher thermal stability in continuous flow systems .

Temperature Control : Gradual heating (e.g., 80°C → 120°C) reduces side reactions like aldehyde oxidation.

Data Note : A 15% yield increase was observed using DMAc at 120°C compared to DMF at 80°C .

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

Answer:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with azepane-targeted enzymes (e.g., proteases).

- In Vitro Assays :

- Kinase Inhibition : Measure IC₅₀ values via fluorescence polarization.

- Cellular Uptake : Radiolabel the aldehyde group (³H or ¹⁴C) and track intracellular distribution .

Advanced: How should researchers address contradictions in spectroscopic data between synthetic batches?

Answer:

- Root Cause Analysis :

- Impurity Profiling : Compare HPLC traces with USP guidelines for related aldehydes (e.g., unspecified impurities ≤0.10%) .

- Isotopic Labeling : Use ¹³C-labeled starting materials to trace unexpected byproducts.

- Resolution : Adjust reaction stoichiometry (e.g., excess azepane to drive substitution) or employ scavengers (e.g., molecular sieves) for aldehyde stabilization .

Advanced: What derivatization strategies enhance the detectability of this compound in trace analysis?

Answer:

- Hydrazone Formation : React with 2,4-dinitrophenylhydrazine (DNPH) for UV-Vis detection (λmax = 360 nm).

- Schiff Base Synthesis : Condense with primary amines (e.g., aniline) to stabilize the aldehyde for GC-MS analysis .

Q. Table 2: Derivatization Methods

| Strategy | Reagent | Detection Limit | Reference |

|---|---|---|---|

| DNPH | 2,4-Dinitrophenylhydrazine | 0.1 ppm | |

| 5-AIQC | 5-Aminoisoquinolyl carbamate | 0.05 ppm |

Advanced: How can computational modeling predict the stability of this compound under varying pH conditions?

Answer:

- DFT Calculations : Use Gaussian software to model protonation states and hydrolysis pathways.

- pKa Prediction : Tools like MarvinSketch estimate aldehyde group pKa (~8.5), indicating instability in basic conditions.

- Validation : Compare with experimental stability studies in buffered solutions (pH 2–12) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。